O-methyl 2-chloroacetimidate
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Overview
Description
“O-methyl 2-chloroacetimidate” is a chemical compound that is used in various scientific and industrial applications . It is also known as “2-Chloroethanimidic acid methyl ester hydrochloride” or “Methyl chloroacetimidate hydrochloride” and has a molecular weight of 144.00 .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the use of trichloroacetimidate and acetate coupling methods . These methods involve the transformation of the substrate hydroxyl group into an excellent leaving group, such as trichloroacetimidate or acetate .
Molecular Structure Analysis
The molecular formula of “this compound” is C3H6ClNO . It has a molecular weight of 107.54 . The structure of this compound can be represented as Cl.COC(=N)CCl .
Scientific Research Applications
Stereoselective Synthesis in Carbohydrate Chemistry
O-methyl 2-chloroacetimidate plays a significant role in the stereoselective synthesis of carbohydrates. For instance, it facilitates highly stereoselective α-glucosylation in the synthesis of α-glucosides, a process enhanced by the use of a 2-O-(thiophen-2-yl)methyl protecting group. This method notably increases stereoselectivity, likely due to the intramolecular formation of a transient intermediate thiophenium ion (Cox & Fairbanks, 2009).
Application in Organic Synthesis
In organic synthesis, this compound is used as a reagent for imidomethylation of C-nucleophiles. It demonstrates high electrophilicity towards various nucleophiles, including aromatics, alkenes, and active methylene compounds. This reagent facilitates the introduction of a phthalimidomethyl group into these compounds, which can be subsequently converted into amines, β-amino ketones, and β-amino acids (Ali, Ashry, & Schmidt, 2004).
Synthesis of Amino Acids and Derivatives
Another application of this compound is in the synthesis of 2-amino-3-hydroxycycloalkanecarboxylic acids and their derivatives. Through stereoselective intramolecular conjugate addition reactions of trichloroacetimidates, oxazolines are produced, leading to these amino acids in a novel and straightforward manner (Matsushima & Kino, 2009).
Role in Glycosyl Donor Synthesis
This compound is also efficient in synthesizing glycosyl donors, particularly in the context of L-iduronic acid derivatives. It has been utilized for the high-yielding synthesis of basic disaccharide blocks, crucial for the subsequent synthesis of complex oligosaccharides related to heparin/heparan sulfate, and dermatan sulfate (Tabeur et al., 1996).
Protein Amidination at Low pH
In biochemistry, S-methylthioacetimidate, a related compound, is used for the amidination of proteins at low pH, providing a method for protein modification without side reactions or crosslinking. It has been effective in modifying all accessible lysines of proteins like bovine serum albumin and lactate dehydrogenase (Thumm, Hoenes, & Pfleiderer, 1987).
Safety and Hazards
Future Directions
The future directions for “O-methyl 2-chloroacetimidate” and similar compounds could involve their use in the synthesis of chiral drug intermediates, as there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Additionally, research into the effects of 2’-O-methylation on the abundance and lifetime of alternative RNA conformational states could also be a promising direction .
Properties
IUPAC Name |
methyl 2-chloroethanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO/c1-6-3(5)2-4/h5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWAXYCUBKOJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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